methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Overview
Description
Methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of various enzymes and receptors. The structure of this compound features a pyrrolo[2,3-b]pyridine core, which is known for its versatility in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Forms: Compounds with altered oxidation states.
Scientific Research Applications
Methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of enzymes such as fibroblast growth factor receptors (FGFRs), which are implicated in cancer.
Biological Studies: Investigated for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.
Chemical Biology: Utilized in the study of molecular interactions and pathways involving pyrrolo[2,3-b]pyridine derivatives.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents, such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Pyrrolopyrazine Derivatives: Compounds with a pyrrole and pyrazine ring, exhibiting different biological activities.
Uniqueness
Methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .
Biological Activity
Methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
This compound has the molecular formula C9H7BrN2O2. Its structure features a pyrrole moiety fused to a pyridine ring, which is characteristic of many biologically active compounds. The presence of the bromine atom and the carboxylate group significantly influences its biological activity.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of pyrrolo derivatives, including this compound. For instance, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MIC) below 0.15 µM against Mtb strains . The mechanism often involves inhibition of essential enzymes in the fatty acid biosynthesis pathway, akin to that seen with established drugs like isoniazid.
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. Studies indicate that certain pyrrolo derivatives can induce apoptosis in cancer cells through various pathways, including modulation of kinase activity related to cell survival and proliferation . Specifically, compounds targeting SGK-1 kinase have shown promise in treating malignancies associated with aberrant signaling pathways .
Neuroprotective Effects
Pyrrolo derivatives are also being investigated for neuroprotective effects. Research indicates that these compounds may possess analgesic and sedative properties, potentially useful in treating neurological disorders. Their ability to cross the blood-brain barrier enhances their therapeutic potential against neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrole and pyridine rings can significantly alter potency and selectivity against target pathogens or cancer cells. For example, substituents that enhance lipophilicity or improve metabolic stability have been associated with increased activity .
Case Studies and Research Findings
Study | Findings | Biological Activity |
---|---|---|
Deraeve et al. (2021) | Evaluated various pyrrolo derivatives for antimycobacterial activity | MIC values < 0.15 µM against Mtb |
Recent SAR Analysis | Identified key modifications leading to improved anticancer activity | Enhanced apoptosis in cancer cell lines |
Neuroprotective Study | Assessed analgesic effects in animal models | Potential treatment for neurodegenerative diseases |
Properties
Molecular Formula |
C10H9BrN2O2 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-6(10(14)15-2)3-12-9-8(5)7(11)4-13-9/h3-4H,1-2H3,(H,12,13) |
InChI Key |
XSZJZEGCTFYPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1C(=O)OC)Br |
Origin of Product |
United States |
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